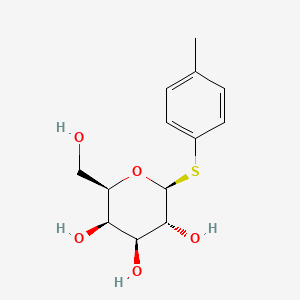

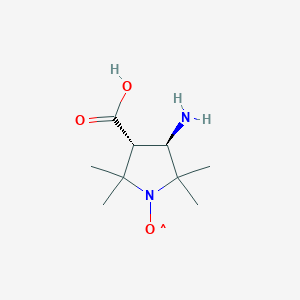

1,2-O-Ethylidene b-D-mannopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

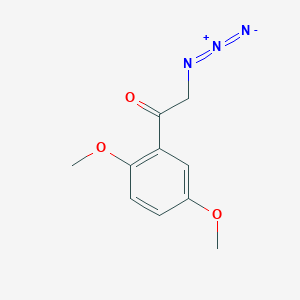

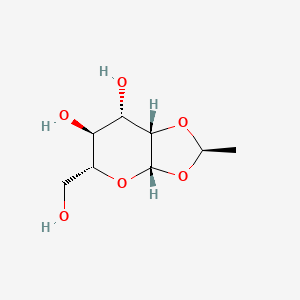

1,2-O-Ethylidene b-D-mannopyranose is a type of carbohydrate and acts as a precursor for the synthesis of novel anti-diabetic drugs . It plays a significant role in regulating glucose metabolism, thus aiding in the management of diabetes mellitus .

Synthesis Analysis

A highly regio- and stereoselective synthesis of oligosaccharides with 1,2-trans linkages using 1,2-O-ethylidenated gluco- and mannopyranose as the acceptors and simple acetobromosugars as the glycosyl donors has been reported . This method involves an ortho ester formation-rearrangement strategy .

Chemical Reactions Analysis

The chemical reactions involving 1,2-O-Ethylidene b-D-mannopyranose primarily concern its use in the synthesis of oligosaccharides . The process involves the formation of ortho ester intermediates .

Scientific Research Applications

Intermediate in the Synthesis of Molecular Imaging Probes : The compound acts as a key intermediate in synthesizing 2-deoxy-2-[(18)F]fluoro-D-glucose (FDG), a widely used molecular-imaging probe for positron emission tomography (PET) (Liu et al., 2012).

Regio- and Stereoselective Synthesis of Oligosaccharides : It is utilized in the highly regio- and stereoselective synthesis of oligosaccharides, playing a crucial role in the formation of biologically important 3,6-branched oligosaccharides (Wang & Kong, 1999).

Synthesis of Branched Oligomannosides : The compound is used in the selective bis-glycosylation of acetobromomannose, facilitating the production of branched oligomannosides (Backinowsky et al., 1998).

Glycosylation Reactions : It functions effectively in glycosylation reactions to afford disaccharides, demonstrating its utility in the synthesis of complex carbohydrates (Uriel et al., 2012).

Synthesis of Dendritic Mannooligosaccharides : It is key in the synthesis of highly branched (dendritic) mannooligosaccharides, which are significant in various biochemical applications (Backinowsky et al., 2002).

Antioxidant Properties in Biopolymers : The derivative of this compound is found in biopolymers like exopolysaccharides, which exhibit antioxidant properties and potential for food supplement applications (Chen et al., 2011).

Cancer Therapy : Derivatives of this compound are used in the encapsulation of cancer treatment drugs, demonstrating its potential in pharmaceutical applications (Kuo & Lee, 2015).

Mechanism of Action

Target of Action

1,2-O-Ethylidene b-D-mannopyranose, also known as ethylidene mannose, is a cyclic sugar molecule that is primarily used in a variety of scientific research applications. It is derived from the natural sugar mannose and is used due to its unique properties. The primary targets of this compound are the acceptors in the synthesis of oligosaccharides .

Mode of Action

The compound interacts with its targets through a process known as ortho ester formation-rearrangement strategy . This method allows for the highly regio- and stereoselective synthesis of oligosaccharides with 1,2-trans linkages . The compound acts as the acceptor, while simple acetobromosugars act as the glycosyl donors .

properties

IUPAC Name |

(2R,3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-12-7-6(11)5(10)4(2-9)14-8(7)13-3/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGDQLJREOZCHI-ICCZOJKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2C(C(C(OC2O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-O-Ethylidene b-D-mannopyranose | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)